molecular formula C15H12N4 B5520153 bis(4-aza-3-indolyl)methane CAS No. 23612-38-6

bis(4-aza-3-indolyl)methane

Cat. No.: B5520153
CAS No.: 23612-38-6
M. Wt: 248.28 g/mol
InChI Key: LBQCZLFGONFWKW-UHFFFAOYSA-N
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Description

Bis(4-aza-3-indolyl)methane is a compound that belongs to the class of bis(indolyl)methanes, which are characterized by two indole units connected to a central methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-aza-3-indolyl)methane can be synthesized through various methods, including:

    Electrophilic Substitution Reactions: One common method involves the reaction of indole derivatives with carbonyl compounds (such as aldehydes or ketones) in the presence of a catalyst.

    Enzymatic Catalysis: Another approach involves the use of enzymes such as lipase TLIM to catalyze the cascade reactions of indole with aldehydes in pure water.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(4-aza-3-indolyl)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are bis(indolyl)methanes, which can be further functionalized to yield a variety of biologically active compounds.

Mechanism of Action

The mechanism of action of bis(4-aza-3-indolyl)methane involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist of the immunostimulatory orphan G protein-coupled receptor GPR84, or as an antagonist of Leishmania donovani promastigotes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-aza-3-indolyl)methane is unique due to its specific structural features and the presence of an aza group, which may confer distinct biological activities and reactivity compared to other bis(indolyl)methanes.

Properties

IUPAC Name

3-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-3-12-14(16-5-1)10(8-18-12)7-11-9-19-13-4-2-6-17-15(11)13/h1-6,8-9,18-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCZLFGONFWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257320
Record name 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-38-6
Record name 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23612-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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